molecular formula C16H31IO2 B8316603 Tetrahydropyran, 2-(11-iodoundecyloxy)-

Tetrahydropyran, 2-(11-iodoundecyloxy)-

Cat. No.: B8316603
M. Wt: 382.32 g/mol
InChI Key: QEFHJPPSRZUPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyran, 2-(11-iodoundecyloxy)-, is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with an 11-iodoundecyloxy chain. The THP moiety, a six-membered oxygen-containing ring, is structurally analogous to tetrahydrofuran (THF) but with enhanced stability due to its larger ring size and reduced ring strain.

This compound’s structural uniqueness lies in its combination of a rigid THP core and a flexible, iodinated alkyl chain, making it relevant in pharmaceutical chemistry (e.g., as a linker in prodrugs) and materials science (e.g., as a surfactant or liquid crystal precursor).

Properties

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

2-(11-iodoundecoxy)oxane

InChI

InChI=1S/C16H31IO2/c17-13-9-6-4-2-1-3-5-7-10-14-18-16-12-8-11-15-19-16/h16H,1-15H2

InChI Key

QEFHJPPSRZUPFG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

  • 2H-Pyran, tetrahydro-2-(11-pentadecynyloxy)- (CAS 89237-00-3) This compound replaces the iodoundecyloxy chain with a pentadecynyloxy group (a 15-carbon chain with a terminal alkyne). This makes it more suitable for polymer crosslinking than biomedical applications .
  • Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran (CAS 126456-78-8)
    Here, the substituent is a branched alkyl chain with a phenylsulfonyl group. The sulfonyl group enhances electrophilicity and hydrogen-bond acceptor capacity, favoring interactions with biological targets. However, the bulky substituent may sterically hinder binding compared to the linear iodoundecyloxy chain .

Solvent Analogues

As shown in Table 7 (), THP is structurally similar to solvents like 2-methyltetrahydrofuran (MeTHF) and diethyl ether. Key differences include:

  • THP : Higher boiling point (88°C vs. 80°C for THF) due to increased molecular weight and ring stability.
  • MeTHF : Enhanced hydrophobicity from the methyl group, reducing water miscibility compared to THP.
  • Diethyl ether : Lower polarity and weaker H-bond acceptance, limiting its utility in polar reaction systems.

The iodoundecyloxy chain in the target compound drastically alters these properties, increasing molecular weight (~326.45 g/mol vs. 86.13 g/mol for THP) and reducing volatility .

Data Tables

Table 1. Structural and Functional Comparison of THP Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Activity Reference
Tetrahydropyran, 2-(11-iodoundecyloxy)- 11-iodoundecyloxy ~326.45 (estimated) Halogen bonding, high hydrophobicity Prodrug linker (hypothetical)
2H-Pyran, tetrahydro-2-(11-pentadecynyloxy)- 15-carbon alkyne Not reported Click chemistry compatibility Polymer crosslinking
Tetrahydro-2-[(2S)-...phenylsulfonyl)propoxy]- Branched sulfonyl 326.45 Electrophilic, sterically hindered Drug impurity reference
THP (CAS 142-68-7) None 86.13 High polarity, low toxicity Solvent, intermediate

Table 2. Solvent Properties Comparison (Adapted from )

Solvent Boiling Point (°C) Polarity (ET30) Water Miscibility
Tetrahydropyran (THP) 88 0.45 Partial
2-Methyltetrahydrofuran 80 0.48 Low
Diethyl ether 35 0.38 Immiscible
THF 66 0.58 High

Key Research Findings

Conformational Flexibility : The chair conformation of THP is less deformable than cyclohexane, but long alkyl chains (e.g., iodoundecyloxy) may induce ring puckering or axial-equatorial equilibria shifts, affecting reactivity .

Thermodynamic Properties : THP derivatives with long alkyl chains exhibit lower vapor pressure (e.g., 19.24 kPa at 314.15 K for pure THP) and higher thermal stability compared to shorter-chain analogues .

Biological Interactions: The iodine atom in 2-(11-iodoundecyloxy)-THP may enable halogen bonding with protein targets, a feature absent in non-halogenated analogues like 2-pentadecynyloxy-THP .

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